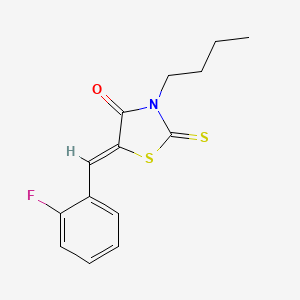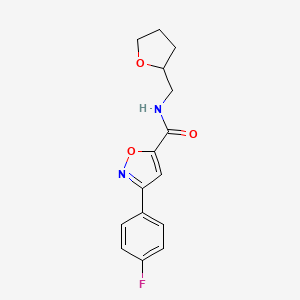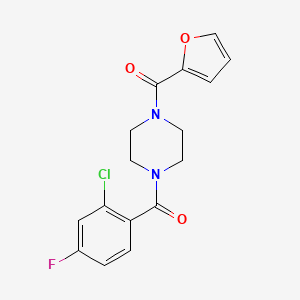
3-butyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
説明
3-butyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the family of thiazolidinones, which are known for their diverse biological activities, such as anti-inflammatory, antimicrobial, antitumor, and antiviral properties. In
作用機序
The mechanism of action of 3-butyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins that are involved in various cellular processes. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, it has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-butyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating the caspase cascade. Additionally, it has been reported to inhibit the growth of cancer cells by blocking the cell cycle progression. In vivo studies have shown that this compound has antitumor activity in animal models of cancer.
実験室実験の利点と制限
One of the advantages of using 3-butyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its diverse biological activities. This compound has been shown to have anti-inflammatory, antimicrobial, antitumor, and antiviral properties, making it a potential candidate for various applications. Additionally, the synthesis of this compound is relatively straightforward and can be achieved in good to excellent yields.
One of the limitations of using 3-butyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential toxicity. Studies have shown that this compound can be cytotoxic to some cell lines at high concentrations. Therefore, careful consideration should be given to the dosage and exposure time when conducting experiments with this compound.
将来の方向性
There are several future directions for the research on 3-butyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the development of this compound as an anticancer agent. Further studies are needed to determine the optimal dosage and exposure time for the induction of apoptosis in cancer cells. Additionally, the mechanism of action of this compound needs to be fully elucidated to identify potential targets for drug development.
Another potential direction is the development of this compound as a herbicide. Studies are needed to determine the efficacy of this compound against various weed species and to identify potential environmental concerns associated with its use.
Conclusion
In conclusion, 3-butyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound that has shown promising results in various scientific research applications. Its diverse biological activities make it a potential candidate for various fields, including medicine, agriculture, and material science. Further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential targets for drug development. Additionally, careful consideration should be given to the dosage and exposure time when conducting experiments with this compound due to its potential toxicity.
科学的研究の応用
3-butyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in various scientific research applications. In the field of medicine, this compound has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death. Additionally, it has been reported to inhibit the growth of cancer cells by blocking the cell cycle progression.
In the field of agriculture, 3-butyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential as a herbicide. It has been reported to inhibit the growth of weeds by interfering with their photosynthesis process. Furthermore, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
(5Z)-3-butyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNOS2/c1-2-3-8-16-13(17)12(19-14(16)18)9-10-6-4-5-7-11(10)15/h4-7,9H,2-3,8H2,1H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUODZVELICYOC-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=CC=C2F)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC=CC=C2F)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-butyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B4846243.png)

![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4846268.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4846287.png)
![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4846297.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4846303.png)
![2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4846311.png)

![6-methyl-2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4846328.png)
![2-(1,3-benzodioxol-5-yloxy)-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide](/img/structure/B4846333.png)
![4-[4-(1-piperidinylmethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4846341.png)
![2-[(2-chloro-6-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4846346.png)